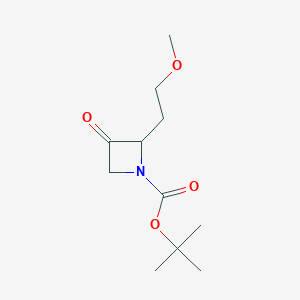
Ethyl 2-(4-methylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methylcyclohexyl)acetate, also known as ethyl 2-(p-menth-1-yl)acetate, is a colorless liquid that is commonly used in the fragrance and flavor industries. It has a characteristic odor that is described as fresh, fruity, and slightly floral. This compound is synthesized through a variety of methods and has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate is not well understood. It is believed to act as an insect repellent by interfering with the olfactory receptors of insects, making it difficult for them to detect potential hosts.
Biochemical and Physiological Effects:
Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate has been shown to have low toxicity and is generally considered safe for use in fragrance and flavor applications. However, it may cause skin irritation in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate in lab experiments is its low toxicity and relatively low cost. However, its limited solubility in water may make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-(4-methylcyclohexyl)acetate 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate. One area of interest is its potential use as an insect repellent, particularly in areas where mosquito-borne diseases are prevalent. Additionally, further research could be done to explore its potential applications in the fragrance and flavor industries, as well as its potential use in other areas such as pharmaceuticals and cosmetics.
Métodos De Síntesis
Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate can be synthesized through several methods, including esterification reactions and Friedel-Crafts acylation reactions. One of the most common methods for synthesizing this compound is through the reaction of p-menthane-1,8-diol with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with Ethyl 2-(4-methylcyclohexyl)acetate alcohol to form this compound 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-mEthyl 2-(4-methylcyclohexyl)acetatecyclohexyl)acetate has been the subject of scientific research due to its potential applications in various fields. In the fragrance industry, it is used as a component in perfumes and other scented products. It has also been studied for its potential use in insect repellents, due to its ability to repel mosquitoes and other insects.
Propiedades
IUPAC Name |
ethyl 2-(4-methylcyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBKMOCKWBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33953-94-5 |
Source


|
| Record name | ethyl 2-(4-methylcyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)
![5-Chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2716415.png)

![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)


![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)
![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)